

# Introduction: The Thiazole Moiety as a Privileged Scaffold

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## Compound of Interest

Compound Name: **2-Acetylthiazole-5-carboxylic acid**

Cat. No.: **B3026764**

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The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry.<sup>[1][2]</sup> Its unique electronic properties, ability to participate in hydrogen bonding and metal coordination, and rigid structure make it a "privileged scaffold" for designing biologically active molecules.<sup>[3][4]</sup> Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.<sup>[2][4][5]</sup> Within this versatile chemical family, **2-Acetylthiazole-5-carboxylic acid** emerges as a significant building block and a heterocyclic side chain with considerable potential for therapeutic applications.<sup>[3]</sup> This guide provides a comprehensive technical overview of its synthesis, chemical characteristics, and burgeoning role in the landscape of modern drug development for researchers, scientists, and professionals in the field.

## Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of **2-Acetylthiazole-5-carboxylic acid** is critical for its application in synthesis and drug design.

## Core Properties

The key physicochemical properties are summarized below, providing essential data for handling, reaction setup, and analytical characterization.

Property	Value	Reference
CAS Number	1095824-76-2	[6][7]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> NO <sub>3</sub> S	[6]
Molecular Weight	171.17 g/mol	[6][8]
Boiling Point	380.0 ± 34.0 °C at 760 mmHg	[6][8]
Density	1.473 g/cm <sup>3</sup>	[8]
InChI Key	LIFGF PYQXSGAQL- UHFFFAOYSA-N	
Physical Form	Solid	
Storage	Sealed in dry, room temperature	

## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of **2-Acetylthiazole-5-carboxylic acid**. The expected data from key analytical techniques are as follows:

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet for the acetyl group's methyl protons (CH<sub>3</sub>) around δ 2.7 ppm. The thiazole ring proton will appear as a singlet further downfield, typically above δ 8.0 ppm. The carboxylic acid proton will present as a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm), which can vary with solvent and concentration.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will be characterized by distinct signals for the carbonyl carbons of the acetyl group (around 190-200 ppm) and the carboxylic acid (around 165-175 ppm).[9] The carbons of the thiazole ring will resonate in the aromatic region (approximately 120-160 ppm), and the methyl carbon of the acetyl group will appear upfield.
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. A broad O-H stretch from the carboxylic acid will be prominent around 2500-3300 cm<sup>-1</sup>. Strong

C=O stretching vibrations will be observed for the carboxylic acid (approx. 1700-1725 cm<sup>-1</sup>) and the ketone (approx. 1680-1700 cm<sup>-1</sup>).[9]

- Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M<sup>+</sup>) corresponding to its molecular weight (171.17). Key fragmentation patterns would likely involve the loss of the acetyl group and the carboxylic acid group.

## Synthesis Strategies and Methodologies

The synthesis of **2-Acetylthiazole-5-carboxylic acid** is a critical process for its availability in research and industrial applications. A patented method highlights a scalable approach suitable for production.[3]

## Synthetic Pathway Overview

A robust, multi-step synthesis has been developed that is simple to operate, produces high yields, and is suitable for industrial-scale production.[3] The pathway avoids harsh conditions and minimizes waste, making it an efficient choice for chemists.



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Caption: A multi-step synthesis pathway for **2-Acetylthiazole-5-carboxylic acid**.

## Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis method, providing a clear, step-by-step guide for laboratory execution.[3]

### Step 1: Synthesis of Intermediate Compound 1

- In a suitable reaction vessel, charge toluene as the organic solvent.
- Add thiourea and n-propanal to the toluene. The recommended mass ratio of thiourea to n-propanal to sulfonyl chloride is approximately 20.8:8:20.

- Begin stirring the mixture. Slowly add sulfonyl chloride dropwise into the solution.
- Heat the reaction mixture to 70°C and maintain this temperature for 3 hours.
- After the reaction is complete, cool the solution and adjust the pH to 8-9 using a suitable base (e.g., aqueous ammonia).
- Isolate the resulting product, Compound 1, for the next step.

#### Step 2: Synthesis of Intermediate Compound 2

- Prepare a mixed solution of dilute sulfuric acid and hydrobromic acid.
- Add Compound 1 to the acidic solution with stirring and cool the mixture to 0-4°C.
- Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-4°C.
- Once the reaction is complete, adjust the pH of the solution to 8-9.
- Perform an extraction using dichloromethane to isolate Compound 2. Remove the solvent to obtain the crude product.

#### Step 3: Synthesis of Intermediate Compound 3

- Dissolve Compound 2 in an appropriate organic solvent such as tetrahydrofuran (THF).
- Cool the solution and add butyllithium. The mass ratio of Compound 2 to butyllithium should be approximately 30:11.55.
- After the initial reaction, add ethyl acetate to the mixture to form Compound 3.

#### Step 4: Oxidation to **2-Acetylthiazole-5-carboxylic acid**

- Subject Compound 3 to an oxidation reaction to convert the precursor into the final carboxylic acid product.

- Purify the final product using standard techniques such as recrystallization or column chromatography to yield **2-Acetylthiazole-5-carboxylic acid**.

## Reactivity and Derivatization Potential

The chemical architecture of **2-Acetylthiazole-5-carboxylic acid** offers multiple points for modification, making it a versatile scaffold for creating libraries of compounds for structure-activity relationship (SAR) studies.

- Carboxylic Acid Group: The -COOH group is a primary site for derivatization. It can be readily converted into esters, amides, or acid chlorides. Amide coupling is particularly significant, as seen in the synthesis of Dasatinib, an anticancer drug, where a related 2-aminothiazole-5-carboxylic acid core is coupled with an aniline derivative.[10][11]
- Acetyl Group: The ketone in the acetyl group can undergo various reactions, such as reduction to an alcohol or conversion to an oxime. The adjacent methyl protons are acidic and can participate in condensation reactions.
- Thiazole Ring: While the thiazole ring is aromatic and relatively stable, it can undergo electrophilic substitution reactions, although the existing substituents will direct the position of new functional groups.



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Caption: Potential derivatization pathways from the core molecule.

## Applications in Medicinal Chemistry and Drug Discovery

The true value of **2-Acetylthiazole-5-carboxylic acid** lies in its potential as a precursor for novel therapeutics. The thiazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs.[5][12]

- Anticancer Agents: Thiazole derivatives are prominent in oncology.[2] The structure of **2-Acetylthiazole-5-carboxylic acid** is related to the core of Dasatinib, a potent tyrosine kinase inhibitor used to treat chronic myeloid leukemia.[10][12] Research on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has shown significant anti-proliferative effects on leukemia cells.[11][13] This highlights the potential of the thiazole-5-carboxylic acid scaffold in designing new and selective anticancer drugs.
- Antimicrobial and Antiviral Agents: The thiazole ring is a key component of many antimicrobial and antiviral drugs.[5] Its ability to mimic peptide fragments and interact with biological targets makes it an attractive scaffold for developing agents against infectious diseases. Thiazole hydrazones, for example, have shown strong antimicrobial and antiviral capabilities.[5]
- Other Therapeutic Areas: The versatility of the thiazole moiety extends to treatments for pain, anxiety, and depression.[3] Furthermore, thiazole derivatives have been investigated as sodium-glucose cotransporter-2 (SGLT2) inhibitors for managing diabetes.[4]

## Conclusion and Future Outlook

**2-Acetylthiazole-5-carboxylic acid** is more than just a chemical compound; it is a gateway to a vast chemical space of potentially life-saving therapeutics. Its robust synthesis, well-defined physicochemical properties, and multiple points for derivatization make it an invaluable tool for medicinal chemists. As the demand for novel drugs with improved efficacy and safety profiles continues to grow, the strategic use of privileged scaffolds like **2-Acetylthiazole-5-carboxylic acid** will be paramount. Future research will likely focus on expanding the library of its derivatives and exploring their efficacy against a wider range of diseases, further cementing the legacy of the thiazole ring in modern medicine.

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